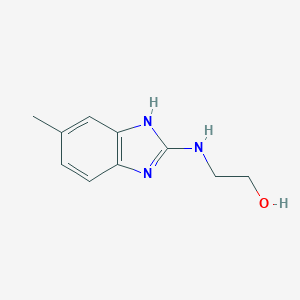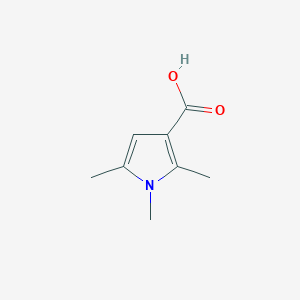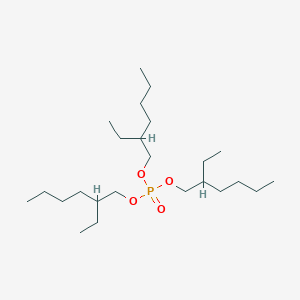
Colistine B
Vue d'ensemble
Description
Colistin b is a polymyxin antibiotic that is used for treating infections caused by Gram-negative bacteria. It is a polymyxin B derivative that is structurally related to polymyxin E and polymyxin B. It is also known as polymyxin B sulfate, and it has been used in the treatment of infections caused by Gram-negative bacteria since the 1950s. Colistin b is a polymyxin antibiotic that is used for treating infections caused by Gram-negative bacteria. It is a polymyxin B derivative that is structurally related to polymyxin E and polymyxin B. It is also known as polymyxin B sulfate, and it has been used in the treatment of infections caused by Gram-negative bacteria since the 1950s.
Applications De Recherche Scientifique
Résistance aux antibiotiques et traitement de dernier recours
La colistine B est souvent utilisée comme antibiotique de dernier recours lorsque les autres options échouent. Elle cible les bactéries Gram-négatives, y compris les souches multirésistantes. Cependant, son efficacité est menacée par l'émergence de mécanismes de résistance, tels que les mutations chromosomiques et les gènes mcr portés par des plasmides . Comprendre ces mécanismes est essentiel pour lutter contre la résistance aux antimicrobiens.
Thérapie combinée dans les infections polymicrobiennes
Dans les biofilms polymicrobiens, la this compound peut faire partie des thérapies combinées. Ces biofilms contiennent plusieurs espèces, et l'activité de la this compound est renforcée lorsqu'elle est utilisée avec d'autres antibiotiques. Ces combinaisons améliorent les résultats du traitement et préviennent la dissémination des gènes de résistance .
Infections résistantes aux carbapénèmes
En raison de l'augmentation de la résistance aux carbapénèmes, la this compound (avec la polymyxine B) est désormais utilisée plus fréquemment. Ces médicaments servent d'agents antimicrobiens de dernier recours, en particulier contre les infections multirésistantes. Les thérapies combinées impliquant la this compound sont courantes .
Combinaisons synergiques avec la polymyxine-B
La this compound et la polymyxine-B peuvent agir de manière synergique, même en cas de résistance. Des concentrations subinhibitrices de ces médicaments sont suffisantes pour la synergie. La polymyxine-B, avec de meilleures propriétés pharmacocinétiques, est préférée à la this compound lorsqu'elle est disponible .
Lésion rénale aiguë (LRA) et mortalité
Des études ont exploré les taux de LRA et de mortalité à l'hôpital après un traitement par la this compound. Les groupes de traitement appariés selon la propension ont été analysés, en contrôlant pour les covariables .
Méthodes de détection des bactéries résistantes à la colistine
Des méthodes de détection efficaces sont cruciales pour gérer la résistance. Les chercheurs évaluent et améliorent continuellement les techniques d'identification des bactéries résistantes à la colistine, ce qui permet d'intervenir rapidement et de gérer la résistance aux antimicrobiens .
Mécanisme D'action
Target of Action
Colistin B, like other polymyxin antibiotics, primarily targets the lipopolysaccharide (LPS) molecules in the outer membranes of Gram-negative bacteria . The initial target of colistin is the LPS component of the bacterial outer membrane .
Mode of Action
Colistin B is a surface-active agent that penetrates into and disrupts the bacterial cell membrane . It is polycationic and has both hydrophobic and lipophilic moieties . It interacts with the bacterial cytoplasmic membrane, changing its permeability . This effect is bactericidal .
Biochemical Pathways
Colistin B’s antimicrobial activity stems from electrostatic exchanges between the phosphates of lipid A on the bacterial outer membrane and the cationic Dab (diaminobutyric acid) residue on colistin . The most commonly encountered resistance mechanisms are those that lead to modifications of the lipid A moiety that reduce the affinity of colistin to lipid A or inhibit its successful insertion into the outer membrane .
Pharmacokinetics
Colistin B is administered either as a prodrug, colistin methanesulfonate (CMS), when used intravenously, or as colistin sulfate when used orally . Due to its large molecular weight and its cationic properties at physiological pH, colistin passes through physiological membranes poorly and is mainly distributed within the extracellular space . Renal clearance of colistin is very low, but the dosing regimen should be adapted to the renal function of the patient because CMS is partly eliminated by the kidney .
Result of Action
The result of colistin B’s action is the disruption of the bacterial cell membrane, leading to changes in its permeability and ultimately, bacterial cell death .
Action Environment
The use of colistin B has been extensive in animals, particularly in swine, for the control of enteric infections . The emergence of transferable bacterial resistance like mcr-genes in isolates from both humans and animals has led to increased attention to the environmental factors influencing the action, efficacy, and stability of colistin b . The definition of guidelines for colistin therapy in veterinary and human medicine is crucial, and the implementation of sustainable measures in farm animals for the prevention of infections would help to avoid resistance and should be encouraged .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Colistin B plays a crucial role in biochemical reactions by interacting with the lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. This interaction disrupts the bacterial cell membrane, leading to cell death. Colistin B binds to the lipid A portion of LPS, displacing calcium and magnesium ions that stabilize the membrane . This binding increases membrane permeability, causing leakage of cellular contents and ultimately bacterial cell death. Colistin B also interacts with various proteins and enzymes involved in maintaining membrane integrity, further enhancing its bactericidal effect .
Cellular Effects
Colistin B exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts the cell membrane, leading to cell lysis and death. In mammalian cells, colistin B can induce cytotoxic effects at high concentrations, affecting cell viability and function. It influences cell signaling pathways by activating stress response pathways and altering gene expression related to cell survival and apoptosis . Colistin B also impacts cellular metabolism by disrupting mitochondrial function and increasing the production of reactive oxygen species (ROS), leading to oxidative stress .
Molecular Mechanism
The molecular mechanism of action of colistin B involves its binding to the lipid A component of lipopolysaccharides in the outer membrane of Gram-negative bacteria. This binding displaces divalent cations, destabilizing the membrane and increasing its permeability . Colistin B also interacts with phospholipids in the bacterial inner membrane, further disrupting membrane integrity. Additionally, colistin B can inhibit the activity of certain enzymes involved in cell wall synthesis, contributing to its bactericidal effect . Changes in gene expression related to stress response and membrane repair are also observed in bacteria exposed to colistin B .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of colistin B change over time due to its stability and degradation. Colistin B is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its antimicrobial activity . Long-term exposure to colistin B in in vitro and in vivo studies has shown that bacterial cells can develop resistance mechanisms, such as modifications to the lipid A component of LPS, reducing the binding affinity of colistin B . These resistance mechanisms can impact the long-term efficacy of colistin B in treating infections.
Dosage Effects in Animal Models
The effects of colistin B vary with different dosages in animal models. At therapeutic doses, colistin B effectively reduces bacterial load and improves survival rates in infected animals . At high doses, colistin B can induce nephrotoxicity and neurotoxicity, leading to adverse effects such as kidney damage and neurological symptoms . Threshold effects are observed, where low doses may not be sufficient to achieve bactericidal activity, while high doses increase the risk of toxicity. Careful dosage optimization is essential to balance efficacy and safety in animal models.
Metabolic Pathways
Colistin B is involved in various metabolic pathways, primarily related to its antimicrobial activity. It interacts with enzymes and cofactors involved in maintaining membrane integrity and cell wall synthesis . Colistin B can also affect metabolic flux by disrupting mitochondrial function and increasing the production of reactive oxygen species, leading to oxidative stress . These effects on metabolic pathways contribute to the bactericidal activity of colistin B and its impact on cellular metabolism.
Transport and Distribution
Colistin B is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can accumulate in the bacterial outer membrane, where it exerts its antimicrobial effects . In mammalian cells, colistin B can be taken up by endocytosis and distributed to various cellular compartments . The localization and accumulation of colistin B within cells and tissues are influenced by its interactions with specific transporters and binding proteins, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of colistin B is primarily in the bacterial outer membrane, where it binds to lipopolysaccharides and disrupts membrane integrity . In mammalian cells, colistin B can localize to the mitochondria, where it induces oxidative stress and disrupts mitochondrial function . Targeting signals and post-translational modifications may direct colistin B to specific compartments or organelles, influencing its activity and function within cells.
Propriétés
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H98N16O13/c1-27(2)11-9-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-28(3)4)66-50(79)39(26-29(5)6)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIWPHSUTGNZST-SSWRVQTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H98N16O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1155.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7239-48-7 | |
| Record name | Colistin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007239487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COLISTIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B142O7Y03E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B44453.png)




![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)




